molecular formula C26H33ClFN7O4 B15062329 methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

Cat. No.: B15062329
M. Wt: 562.0 g/mol
InChI Key: KYNFNBQBRPGRND-HNNXBMFYSA-N
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Description

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound with significant applications in medicinal chemistry and drug design. This compound features a tert-butoxycarbonyl-protected amine group, a pyrazole ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base.

    Coupling with pyrimidine: The pyrazole derivative is then coupled with a pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final assembly: The final product is obtained by reacting the intermediate with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

    Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Coupling reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Acidic conditions: For deprotection of the tert-butoxycarbonyl group.

    Basic conditions: For coupling reactions and nucleophilic substitutions.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate has several applications in scientific research:

    Medicinal chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.

    Biological studies: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate
  • Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chlorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

Uniqueness

The uniqueness of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl-protected amine group allows for selective deprotection and further functionalization, making it a valuable intermediate in synthetic chemistry.

Biological Activity

Methyl (S)-(1-((4-(3-(3-((tert-butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity related to enzyme inhibition and receptor binding. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
IUPAC Name This compound
CAS Number 1143534-07-9
Molecular Formula C₁₅H₁₈ClF₂N₅O₄
Molecular Weight 313.78 g/mol
Purity 95%

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity, which is crucial for various biological processes. The inhibition of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital in nucleotide synthesis, has been noted in similar compounds .

Enzyme Inhibition

Methyl (S)-(1-(...) has been studied for its inhibitory effects on several enzymes, particularly those involved in folate metabolism. The compound demonstrates potent inhibitory activity against TS, which is essential for DNA synthesis and repair. In various studies, related compounds have shown IC50 values ranging from 46 nM to 275 nM against TS and DHFR, indicating strong potential as an anticancer agent .

Anticancer Properties

Research indicates that compounds with similar structures to methyl (S)-(1-(...) exhibit cytotoxic effects on human cancer cell lines. For instance, the combination of this compound with other agents has been shown to enhance its efficacy against resistant cancer cell lines, suggesting a synergistic effect that could be leveraged in therapeutic applications .

Case Studies

  • Inhibition of TS in Cancer Cells
    • A study evaluated the potency of methyl (S)-(1-(...) against human cancer cell lines resistant to traditional therapies. The results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a novel treatment option.
  • Synergistic Effects with Other Anticancer Agents
    • Another case study focused on the combination therapy involving methyl (S)-(1-(...) and pemetrexed, a known antifolate drug. The findings suggested that this combination could lead to enhanced therapeutic outcomes in malignant pleural mesothelioma models.

Properties

Molecular Formula

C26H33ClFN7O4

Molecular Weight

562.0 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-fluoro-3-[4-[2-[[(2S)-2-(methoxycarbonylamino)propyl]amino]pyrimidin-4-yl]-1-propan-2-ylpyrazol-3-yl]phenyl]carbamate

InChI

InChI=1S/C26H33ClFN7O4/c1-14(2)35-13-18(19-8-9-29-23(32-19)30-12-15(3)31-24(36)38-7)22(34-35)17-10-16(27)11-20(21(17)28)33-25(37)39-26(4,5)6/h8-11,13-15H,12H2,1-7H3,(H,31,36)(H,33,37)(H,29,30,32)/t15-/m0/s1

InChI Key

KYNFNBQBRPGRND-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NC(=O)OC(C)(C)C)F)C(C)C)NC(=O)OC

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NC(=O)OC(C)(C)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

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